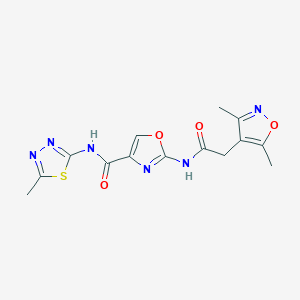
N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as MPT0B390, is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, this compound induces cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effect on normal cells. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis. Furthermore, this compound has anti-inflammatory and antibacterial properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition. However, its low solubility in water and poor pharmacokinetic properties may limit its use in in vivo studies. Furthermore, the lack of a crystal structure for this compound may hinder the development of more potent analogs.
Direcciones Futuras
There are several future directions for the study of N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. One direction is the development of more potent analogs with improved pharmacokinetic properties. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. Furthermore, the potential applications of this compound in the treatment of other diseases, such as inflammation and bacterial infections, warrant further investigation.
In conclusion, this compound is a novel compound with potential applications in scientific research. Its inhibition of CK2 and the NF-κB pathway have shown promising results in the treatment of cancer, inflammation, and bacterial infections. However, further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been synthesized using various methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. The most commonly used method is the solution-phase synthesis, which involves the reaction of 4-methylpiperazine, tetrahydrofuran-2-carboxaldehyde, and nicotinamide in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has shown potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its anti-inflammatory and antibacterial properties.
Propiedades
IUPAC Name |
N-(4-methylpiperazin-1-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-19-6-8-20(9-7-19)18-16(21)13-4-5-15(17-11-13)23-12-14-3-2-10-22-14/h4-5,11,14H,2-3,6-10,12H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXYQBLCABNWDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


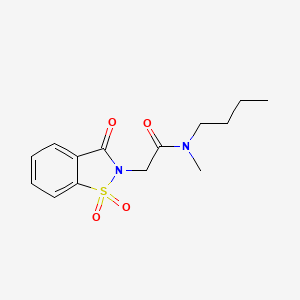
![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2408369.png)
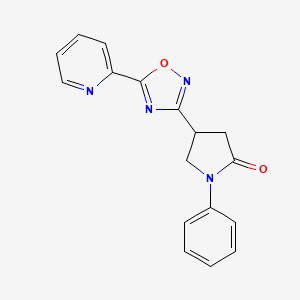
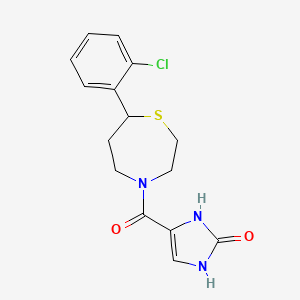
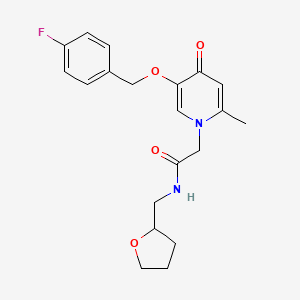
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2408382.png)
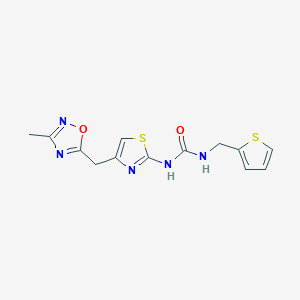
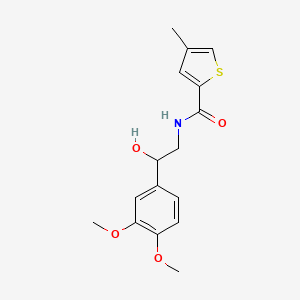
![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2408385.png)
![N-[(4-methoxyphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2408386.png)
![2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan](/img/structure/B2408388.png)
